molecular formula C22H22ClN3O3S B11452121 3-chloro-N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide

3-chloro-N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide

Cat. No.: B11452121
M. Wt: 443.9 g/mol
InChI Key: PBHPMNFAJHSGKQ-ZMOGYAJESA-N
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Description

3-CHLORO-N’-[(E)-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a chlorinated phenyl ring, and a morpholine moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’-[(E)-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydrazide Group: The hydrazide group is introduced through a condensation reaction between the chlorinated benzothiophene and hydrazine hydrate.

    Formation of the Schiff Base: The final step involves the condensation of the hydrazide derivative with 4-methoxy-3-[(morpholin-4-yl)methyl]benzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’-[(E)-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’-[(E)-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and leading to various biological effects.

    Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Schiff Bases: Compounds with similar Schiff base structures but different aromatic rings or functional groups.

    Morpholine Derivatives: Compounds with similar morpholine moieties but different core structures.

Uniqueness

3-CHLORO-N’-[(E)-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its combination of a benzothiophene core, a chlorinated phenyl ring, and a morpholine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3S/c1-28-18-7-6-15(12-16(18)14-26-8-10-29-11-9-26)13-24-25-22(27)21-20(23)17-4-2-3-5-19(17)30-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,27)/b24-13+

InChI Key

PBHPMNFAJHSGKQ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CN4CCOCC4

Origin of Product

United States

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